

Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde: An Experimental Protocol

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Compound of Interest

Compound Name: 2-tert-butyl-1H-indole-3-carbaldehyde

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Abstract

This document provides a detailed experimental protocol for the synthesis of **2-tert-butyl-1H-indole-3-carbaldehyde**, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocycles. This protocol includes a comprehensive list of materials, a step-by-step procedure, and expected characterization data to guide researchers in the successful synthesis and verification of the target compound.

Introduction

Indole-3-carbaldehyde and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and natural products. The introduction of a bulky substituent, such as a tert-butyl group at the 2-position, can significantly influence the pharmacological properties of the indole scaffold. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of indoles, proceeding through the electrophilic substitution of the indole ring with a Vilsmeier reagent, which is typically generated *in situ* from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This protocol details the application of the Vilsmeier-Haack reaction for the specific synthesis of **2-tert-butyl-1H-indole-3-carbaldehyde**.

Reaction Scheme

Experimental Protocol

Materials and Reagents

Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles (approx.)
2-tert-butyl-1H-indole	C ₁₂ H ₁₅ N	173.26	5.00 g	28.8 mmol
N,N-Dimethylformamide (DMF), anhydrous	C ₃ H ₇ NO	73.09	50 mL	-
Phosphorus oxychloride (POCl ₃)	POCl ₃	153.33	3.5 mL	38.5 mmol
Dichloromethane (DCM), anhydrous	CH ₂ Cl ₂	84.93	100 mL	-
Saturated sodium bicarbonate solution	NaHCO ₃	84.01	100 mL	-
Brine (saturated NaCl solution)	NaCl	58.44	50 mL	-
Anhydrous sodium sulfate	Na ₂ SO ₄	142.04	As needed	-
Hexane	C ₆ H ₁₄	86.18	As needed	-
Ethyl acetate	C ₄ H ₈ O ₂	88.11	As needed	-

Procedure

- Preparation of the Vilsmeier Reagent: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (3.5 mL, 38.5 mmol) dropwise via the dropping funnel

over a period of 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

- Reaction with 2-tert-butyl-1H-indole: Dissolve 2-tert-butyl-1H-indole (5.00 g, 28.8 mmol) in anhydrous N,N-dimethylformamide (30 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
- Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutralized (pH ~7-8). This should be done carefully as gas evolution will occur.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford **2-tert-butyl-1H-indole-3-carbaldehyde** as a solid.

Data Presentation

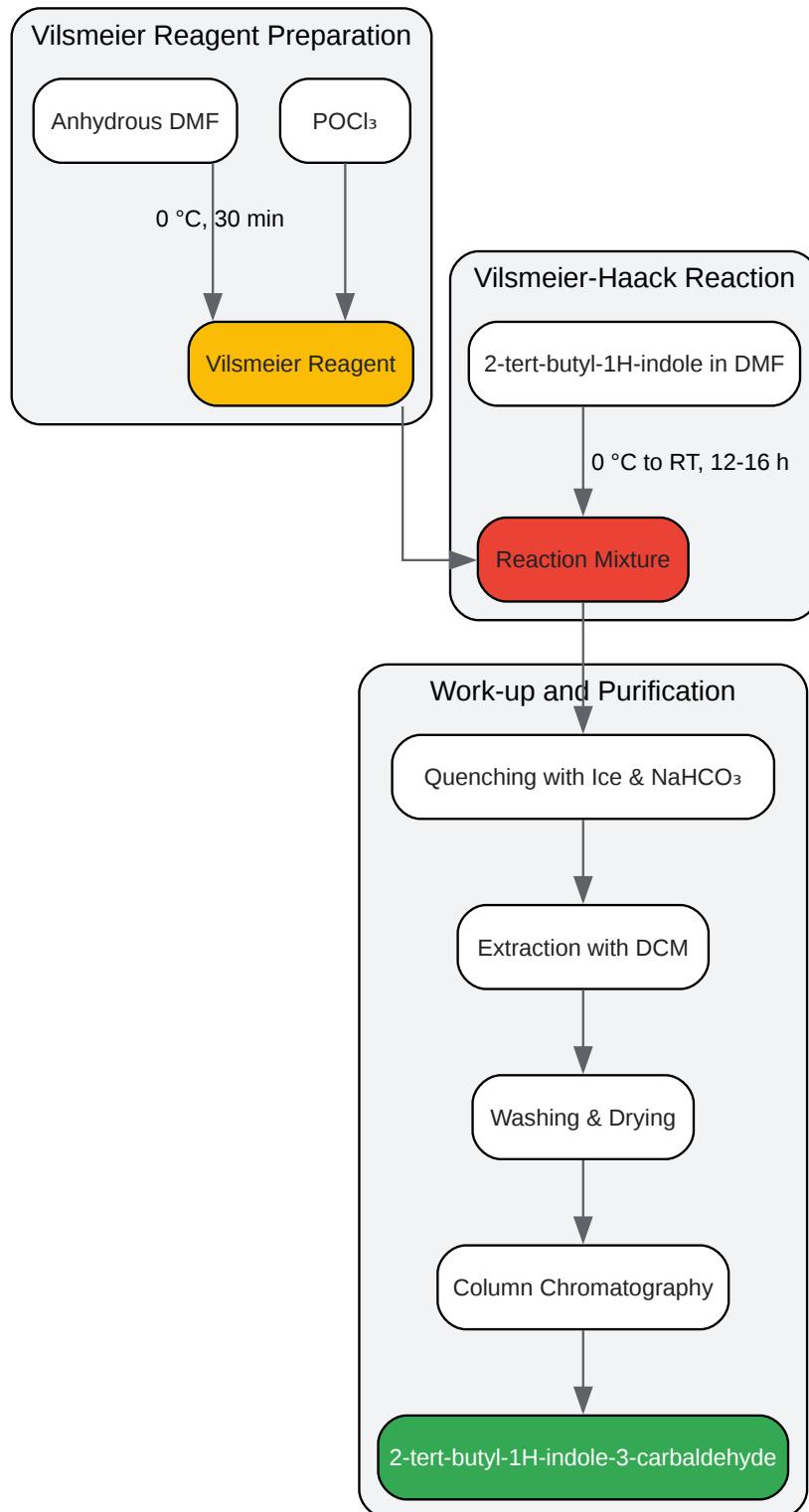
Physicochemical and Spectroscopic Data

Parameter	Value
Molecular Formula	C ₁₃ H ₁₅ NO
Molecular Weight	201.27 g/mol
CAS Number	29957-81-1
Appearance	Off-white to pale yellow solid
Melting Point	188-192 °C
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	10.1 (s, 1H, CHO), 8.3 (br s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 1.5 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	185.0, 148.0, 136.5, 126.0, 124.0, 122.5, 121.0, 115.0, 111.0, 32.5, 30.0
Expected Yield	75-85%

Visualization

Experimental Workflow

Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde

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Caption: Workflow for the synthesis of **2-tert-butyl-1H-indole-3-carbaldehyde**.

Safety Precautions

- This experiment should be carried out in a well-ventilated fume hood.
- Phosphorus oxychloride (POCl_3) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Anhydrous solvents are required for this reaction. Ensure all glassware is flame-dried before use.
- The quenching step with ice and sodium bicarbonate should be performed slowly and with caution due to vigorous gas evolution.

This protocol provides a comprehensive guide for the synthesis of **2-tert-butyl-1H-indole-3-carbaldehyde**. Adherence to the detailed steps and safety precautions will facilitate a successful and safe execution of the experiment.

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